
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a member of the class of quinolines that is the amide obtained from formal condensation of the carboxy group of 2-(2-isopropyloxyphenyl)quinoline-4-carboxylic acid with the amino group of 4-aminopyridine. It is a member of quinolines, an aromatic amide, a monocarboxylic acid amide, an aromatic ether and a member of pyridines.
Scientific Research Applications
ATM Kinase Inhibition
A study by Degorce et al. (2016) discussed the discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery highlights the potential of compounds like 2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide in targeting ATM kinase, which is significant in the context of cancer research and treatment.
Reactivity and Synthesis
Aleksandrov et al. (2020) Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the chemical reactivity and potential synthesis pathways for quinoline derivatives, which may include compounds like 2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide.
Metal Complex Formation
In 2017, Yang et al. Yang et al. (2017) synthesized carboxamides that can form coordinate bonds with metal ions, indicating the potential of quinoline carboxamides in creating metal complexes that could be used in various applications, including targeted delivery of molecules to biological sites.
Cytotoxicity in Cancer Research
Hung et al. (2014) Hung et al. (2014) synthesized thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including carboxamides, and evaluated their antiproliferative activity against various cancer cell lines. This research demonstrates the relevance of quinoline carboxamide derivatives in developing potential anticancer agents.
Radioligand Potential
Matarrese et al. (2001) Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors, indicating the potential of similar compounds in medical imaging and diagnosis.
Antibacterial Properties
Joshi et al. (2011) Joshi et al. (2011) synthesized a series of quinoline derivatives and evaluated their antibacterial activities, suggesting the potential of quinoline carboxamides in antimicrobial applications.
properties
Product Name |
2-(3-isopropyloxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-16(2)29-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-18-10-12-25-13-11-18/h3-16H,1-2H3,(H,25,26,28) |
InChI Key |
SKADUYPXQKEGFT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




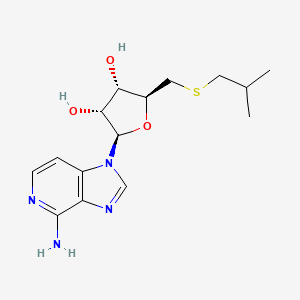

![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)


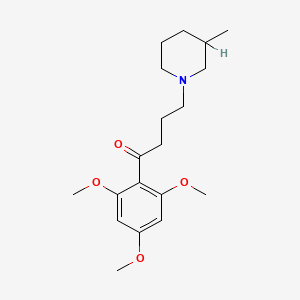
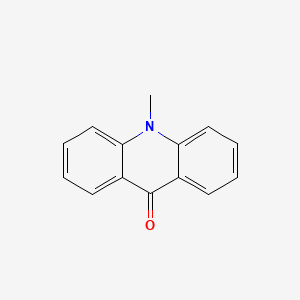


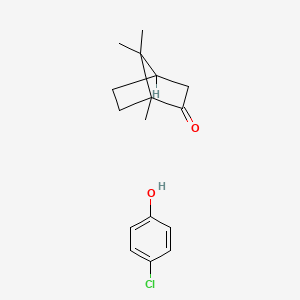
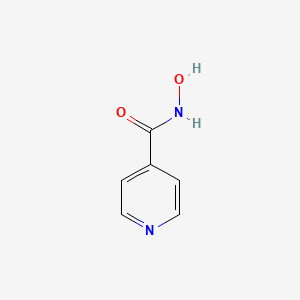

![5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1207963.png)